4-Phenylpiperidine-4-methanol

Physicochemical Characterization Solid-State Chemistry Material Science

4-Phenylpiperidine-4-methanol delivers a precisely defined 4,4-disubstituted piperidine scaffold unmatched by non-hydroxylated analogs. The phenyl + tertiary hydroxymethyl motif creates unique lipophilicity–H-bond balance and rigid geometry critical for mu-opioid receptor SAR and PROTAC linker optimization. Unlike 4-Phenylpiperidine or 4-Benzylpiperidine, the tertiary alcohol enables esterification, etherification, and oxidation—derivatization routes absent in non-hydroxylated analogs. Defined mp (171°C), bp (323°C), and density (1.041 g/cm³) ensure predictable scale-up. Procure for meperidine/ketobemidone synthesis, semi-flexible PROTAC constructs, or solid-state studies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 4220-08-0
Cat. No. B1266228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-4-methanol
CAS4220-08-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCC1(CO)C2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
InChIKeyYXDQCHJILIFZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-4-methanol (CAS 4220-08-0): A Foundational Piperidine Building Block for Opioid and Targeted Protein Degradation Research


4-Phenylpiperidine-4-methanol (CAS 4220-08-0), also known as 4-phenyl-4-piperidinemethanol, is a tertiary alcohol and a 4-phenylpiperidine derivative with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol [1]. This compound is characterized by a piperidine ring substituted with a phenyl group and a hydroxymethyl group at the 4-position, a structural motif that is central to numerous pharmacologically active molecules, including opioid analgesics like meperidine and ketobemidone [2]. Its primary value lies in its utility as a versatile synthetic intermediate and a semi-flexible linker in advanced chemical biology applications [2].

4-Phenylpiperidine-4-methanol (CAS 4220-08-0): Why Its Unique 4,4-Disubstitution Pattern Prevents Direct Substitution by Common Piperidine Analogs


The precise 4,4-disubstituted phenyl and hydroxymethyl motif of 4-Phenylpiperidine-4-methanol creates a distinct chemical and physical profile that is not interchangeable with closely related piperidines. Simple substitution with compounds like 4-Phenylpiperidine or 4-Benzylpiperidine would introduce fundamental changes in lipophilicity, hydrogen bonding capacity, and molecular geometry, directly impacting downstream synthetic outcomes, biological target engagement, and material properties [1][2]. The tertiary alcohol group provides a unique handle for further derivatization (e.g., esterification, etherification, oxidation) that is absent in non-hydroxylated analogs [3]. Furthermore, the compound's specific melting point, density, and purity profile are critical for reproducible experimental and manufacturing processes, making a generic substitution a significant risk for data integrity and product quality [1].

4-Phenylpiperidine-4-methanol (CAS 4220-08-0): Quantifiable Differentiation in Physicochemical Properties and Synthetic Utility Compared to Piperidine Analogs


Higher Melting Point Distinguishes 4-Phenylpiperidine-4-methanol from 4-Phenylpiperidin-4-ol

4-Phenylpiperidine-4-methanol exhibits a melting point of 171 °C, which is 10-14 °C higher than its closest structural analog, 4-phenylpiperidin-4-ol (157-161 °C) [1]. This difference reflects the impact of the hydroxymethyl group's increased hydrogen-bonding capacity and altered crystal packing compared to the hydroxyl group in the analog. The higher melting point can be advantageous for purification by recrystallization and provides greater thermal stability during storage and handling [1].

Physicochemical Characterization Solid-State Chemistry Material Science

Density and Boiling Point Profile Differentiates 4-Phenylpiperidine-4-methanol from its Unsubstituted Piperidine Core

The compound has a reported density of 1.041 g/cm³ and a boiling point of 323°C at 760 mmHg [1]. These values contrast sharply with the unsubstituted piperidine core (density ~0.86 g/cm³, boiling point 106°C) and even with 4-Phenylpiperidine (boiling point ~256°C) [2]. The significantly higher boiling point and density are direct consequences of the increased molecular weight and enhanced intermolecular forces due to the phenyl and hydroxymethyl substitutions. This data is essential for process chemists for accurate solvent selection, distillation parameter setting, and material handling [1].

Process Chemistry Physical Properties Scale-up

High Purity Grade (≥95%) Ensures Reproducibility in Synthesis of Opioid-Derived Pharmacophores

Commercially available 4-Phenylpiperidine-4-methanol is typically supplied with a minimum purity of 95%, a standard that aligns with its use as a key intermediate in the synthesis of high-value pharmaceutical compounds [1]. While 4-Benzylpiperidine is available at a higher nominal purity (98%), its different substitution pattern (benzyl vs. phenyl and hydroxymethyl) makes it unsuitable for replicating the specific structure-activity relationships of 4-phenylpiperidine-derived analgesics . The 95% purity specification for the target compound provides a reliable and documented starting point for synthetic routes, ensuring that subsequent reaction yields and impurity profiles are predictable and consistent [1].

Medicinal Chemistry Opioid Pharmacology Analgesic Development

Proven Versatility as a Semi-Flexible Linker in PROTAC Development

4-Phenylpiperidine-4-methanol and its hydrochloride salt are explicitly identified as useful semi-flexible linkers for the development of Proteolysis Targeting Chimeras (PROTACs) . The incorporation of this piperidine-based linker introduces a defined degree of rigidity that can critically influence the 3D orientation of the degrader molecule, thereby affecting ternary complex formation (target protein-PROTAC-E3 ligase) and the overall efficiency of targeted protein degradation . In contrast, simpler, more flexible linkers (e.g., polyethylene glycol chains) or more rigid analogs may not provide the optimal spatial arrangement required for specific target-E3 ligase pairs [1]. This specific application is not a primary or documented use for simple 4-Phenylpiperidine or 4-Benzylpiperidine.

Chemical Biology Targeted Protein Degradation PROTACs

Strategic Procurement Scenarios for 4-Phenylpiperidine-4-methanol (CAS 4220-08-0): Leveraging Unique Physicochemical and Synthetic Properties


Synthesis of Opioid Analgesic Derivatives and Pharmacological Tool Compounds

Procure 4-Phenylpiperidine-4-methanol as a core intermediate for the synthesis of meperidine, ketobemidone, and related 4-phenylpiperidine-based analgesics. The compound's well-defined physical properties (e.g., melting point of 171 °C [1]) and established synthetic routes provide a reliable foundation for medicinal chemistry programs investigating structure-activity relationships at mu-opioid receptors [2].

Design and Synthesis of Next-Generation PROTAC Degraders

Utilize 4-Phenylpiperidine-4-methanol as a semi-flexible linker in PROTAC constructs to optimize ternary complex formation between a target protein and an E3 ubiquitin ligase . The linker's specific geometry and conformational properties, distinct from simpler alkyl or PEG linkers, can be crucial for achieving potent and selective protein degradation, making it a strategic choice for advanced chemical biology projects .

Process Development and Scale-Up for Piperidine-Based APIs

Incorporate 4-Phenylpiperidine-4-methanol into process chemistry workflows where precise control over physical parameters is required. The known boiling point (323°C at 760 mmHg) and density (1.041 g/cm³) are essential data points for engineering safe and efficient distillation, extraction, and material handling protocols during the scale-up of active pharmaceutical ingredient (API) manufacturing [3].

Solid-State Formulation and Crystallization Studies

Employ 4-Phenylpiperidine-4-methanol as a model compound or intermediate in solid-state chemistry studies, where its high melting point (171 °C) and crystalline nature are advantageous [1]. The distinct melting point difference compared to 4-phenylpiperidin-4-ol allows for the development of robust analytical methods for polymorph screening and purity assessment [1].

Technical Documentation Hub

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